molecular formula C24H21N3 B174889 1,3,5-Tris(4-aminophenyl)benzene CAS No. 118727-34-7

1,3,5-Tris(4-aminophenyl)benzene

Cat. No.: B174889
CAS No.: 118727-34-7
M. Wt: 351.4 g/mol
InChI Key: QHQSCKLPDVSEBJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3,5-Tris(4-aminophenyl)benzene plays a significant role in biochemical reactions due to its ability to form stable covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and π-π interactions. For instance, it has been shown to efficiently adsorb bisphenol A (BPA) and bisphenol S (BPS) due to these interactions . Additionally, its structure allows it to act as a ligand in the formation of COFs, which can be used for selective adsorption and sensing applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can lead to changes in cell function. For example, in the context of photocatalysis, it has been used to enhance the activity of polymer semiconductors by reducing exciton binding energy, which in turn affects cellular energy conversion processes . Moreover, its role in forming COFs can impact cellular uptake and distribution of these frameworks, potentially influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and π-π interactions with various substrates, leading to enzyme inhibition or activation. For instance, its use in COFs involves condensation reactions with aldehydes to form imine linkages, which are crucial for the stability and functionality of these frameworks . These interactions can also lead to changes in gene expression and cellular signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been observed that the compound forms stable COFs at room temperature, which can maintain their structural integrity over extended periods The stability of the compound in different environmental conditions, such as exposure to light and air, can also affect its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses could lead to toxic responses. The threshold effects and toxicological profiles of the compound are essential for determining safe and effective dosages for potential therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. Its role in forming COFs can influence metabolic flux and metabolite levels, as these frameworks can act as carriers or modulators of metabolic reactions . The specific enzymes and cofactors involved in the metabolism of this compound are still being studied, but its interactions with cellular components suggest a complex metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s ability to form stable COFs also plays a role in its distribution, as these frameworks can facilitate targeted delivery and controlled release of the compound within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The formation of COFs can also impact its subcellular localization, as these frameworks can be designed to target specific cellular sites for enhanced activity and function .

Comparison with Similar Compounds

1,3,5-Tris(4-aminophenyl)benzene can be compared with other similar compounds such as:

    1,3,5-Tris(4-hydroxyphenyl)benzene: This compound has hydroxyl groups instead of amino groups, leading to different reactivity and applications.

    1,3,5-Tris(4-nitrophenyl)benzene: The presence of nitro groups makes this compound more reactive towards reduction reactions.

    1,3,5-Tris(4-methoxyphenyl)benzene: The methoxy groups influence the compound’s solubility and electronic properties.

The uniqueness of this compound lies in its amino groups, which provide versatility in forming various derivatives and materials with specific properties .

Properties

IUPAC Name

4-[3,5-bis(4-aminophenyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSCKLPDVSEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476649
Record name 1,3,5-Tris(4-aminophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118727-34-7
Record name 1,3,5-Tris(4-aminophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-aminophenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3,5-tris(4-aminophenyl)benzene was prepared as described above in the preparation of compound 1. A mixture of 3 g of 1,3,5-tris(4-aminophenyl)-benzene, 22.2 g of m-iodotoluene, 5.9 g of potassium carbonate, 0.2 g of 18-crown-6 crown ether, 2.2 g of copper bronze and 40 ml of orthodichlorobenzene was flushed with argon and then the whole apparatus placed under vacuum. The mixture was then refluxed under argon for 120 hours. The reaction mixture was then filtered hot and the filtrate evaporated to dryness. High boiling point petroleum ether was then added and the product crystallized slowly in a deep freeze. It was then filtered off, dissolved in dichloromethane, precipitated with methanol and the precipitate, after drying, purified by preparative chromatographically using a 7:1 mixture of dichloromethane and n-hexane as the eluent. The 1,3,5-tris-(4-di-m -tolylaminophenyl)benzene produced had a melting point of 269.6° C.
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
copper bronze
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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